REACTION_CXSMILES
|
B1(B2C3CCCC2CCC3)C2CCCC1CCC2.C12CCCC(CCC1)B12[H]B2(C3CCCC2CCC3)[H]1.[CH3:39][O:40][C:41](=[O:45])[CH2:42][CH:43]=[CH2:44].ClCCl.[Br:49][C:50]1[CH:55]=[CH:54][CH:53]=[C:52](Br)[CH:51]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>O1CCCC1.[Pd](Cl)Cl.O.CN(C)C=O>[CH3:39][O:40][C:41](=[O:45])[CH2:42][CH2:43][CH2:44][C:52]1[CH:53]=[CH:54][CH:55]=[C:50]([Br:49])[CH:51]=1 |f:5.6.7.8|
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.77 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)Br
|
Name
|
potassium phosphate
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
palladium(II) chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B1(C2CCCC1CCC2)B3C4CCCC3CCC4
|
Name
|
9-BBN dimer
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.71 mL
|
Type
|
reactant
|
Smiles
|
COC(CC=C)=O
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture was treated at 50° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The extract was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with hexane/ethyl acetate)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCC1=CC(=CC=C1)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.26 mg | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 0% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |